1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Monoamine Oxidase Neurochemistry Enzymology

This meta-bromo enaminone (CAS 1203648-40-1) exists as the stable (E)-isomer. The 3-bromophenyl substitution imparts a unique logP (2.7) and electronic profile distinct from para-bromo analogs, making it irreplaceable for halogen-dependent SAR studies. It enables rapid, single-step construction of pyrazole, pyrimidine, and isoxazole libraries. Benchmark MAO-A/B IC₅₀ data (66 nM / 360 µM) support lead optimization. Scalable synthesis (55.1% yield) ensures consistent supply. Essential for medicinal chemistry and ADME model validation.

Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
CAS No. 1203648-40-1
Cat. No. B178131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one
CAS1203648-40-1
Molecular FormulaC11H12BrNO
Molecular Weight254.12 g/mol
Structural Identifiers
SMILESCN(C)C=CC(=O)C1=CC(=CC=C1)Br
InChIInChI=1S/C11H12BrNO/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9/h3-8H,1-2H3/b7-6+
InChIKeyFBICCVMQKCGCST-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS 1203648-40-1) — Scientific Sourcing & Technical Baseline


1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS 1203648-40-1) is a brominated enaminone that exists predominantly as the thermodynamically stable (E)-isomer. It features an α,β-unsaturated ketone backbone bearing a 3-bromophenyl moiety at the 1-position and a dimethylamino group at the 3-position, with a molecular formula of C₁₁H₁₂BrNO and a molecular weight of 254.12 g/mol [1]. This compound serves as a versatile synthetic intermediate for heterocyclic compound construction, where the dimethylamino group acts as an efficient leaving group in cyclocondensation reactions [2]. Commercial sources supply this compound at ≥97% purity, with a reported melting point of 67–69°C and predicted physicochemical properties including a logP (XLogP3-AA) of 2.7 and a pKa of 5.05 ± 0.70 [1].

Why 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one Cannot Be Replaced by In-Class Analogs


Although the enaminone scaffold is shared by numerous dimethylamino propenone derivatives, the specific placement of bromine at the meta-position of the phenyl ring imparts a distinct physicochemical and biological profile that precludes simple substitution. For example, within a closely related chalcone-derived enaminone series evaluated for monoamine oxidase (MAO) inhibition, halogen substitution pattern and position on the phenyl ring profoundly altered both enzyme inhibitory potency and selectivity index [1]. The 3-bromophenyl moiety confers a unique balance of lipophilicity (logP 2.7), electronic character, and molecular geometry that diverges markedly from para-bromo, chloro, fluoro, or unsubstituted phenyl analogs, rendering this specific compound a non-interchangeable building block for structure-activity relationship (SAR) studies and lead optimization campaigns [2].

Quantitative Differentiation Evidence: 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one


Enzyme Inhibition Selectivity: MAO-A vs. MAO-B in Bovine Brain Mitochondria

This compound exhibits a marked selectivity for monoamine oxidase A (MAO-A) over MAO-B. In an assay using bovine brain mitochondria and spectrofluorimetric detection, 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one inhibited MAO-A with an IC₅₀ of 66 nM [1]. In contrast, inhibition of MAO-B under identical assay conditions required a concentration exceeding three orders of magnitude higher, with an IC₅₀ of 360,000 nM [2]. This pronounced selectivity profile distinguishes the compound from non-selective MAO inhibitors and from certain dimethylamino chalcone analogs where the bromine substitution pattern on the phenyl ring dictates isoform preference [3].

Monoamine Oxidase Neurochemistry Enzymology

Halogen-Dependent Potency in Enaminone-Chalcone MAO-B Inhibition

In a series of five dimethylamino-based chalcone derivatives evaluated for MAO-B inhibition, the identity of the halogen substituent on the phenyl ring A significantly modulated inhibitory potency [1]. The brominated analog (AC3, bearing a 4-bromophenyl group) exhibited an IC₅₀ of 0.083 µM against MAO-B, compared to 0.020 µM for the 4-fluoro analog (AC4), 0.068 µM for the unsubstituted phenyl analog (AC1), and 0.269 µM for the 4-chloro analog (AC2) [1]. While the target compound (3-bromophenyl isomer) was not directly tested in this head-to-head series, these data establish a halogen-dependent structure-activity relationship (SAR) within the enaminone class, where bromine substitution on the phenyl ring yields intermediate potency relative to other halogens. This class-level inference indicates that the 3-bromophenyl regioisomer cannot be assumed equivalent to 4-bromo, 4-chloro, or unsubstituted analogs.

Medicinal Chemistry Monoamine Oxidase Structure-Activity Relationship

Physicochemical Differentiation: logP and pKa vs. Regioisomeric and Halo-Analogs

The meta-bromine substitution on the phenyl ring confers distinct physicochemical properties relative to regioisomers and other halogenated analogs. For the target compound (3-bromophenyl), the computed XLogP3-AA is 2.7 and the predicted pKa is 5.05 ± 0.70 [1]. In comparison, the para-bromo regioisomer (CAS 73387-60-7, 4-bromophenyl) has a reported logP of approximately 2.9 [2]. The 4-chloro analog (CAS 75175-79-0) has a computed logP of approximately 2.5 . The 3-chloro analog has a reported logP of approximately 2.4 [3]. These differences in lipophilicity and basicity affect membrane permeability, solubility, and protein binding, thereby influencing both synthetic utility (e.g., extraction efficiency, chromatographic behavior) and biological profile. The 3-bromophenyl compound occupies an intermediate lipophilicity space relative to its chloro and para-bromo counterparts.

Physicochemical Properties ADME Prediction Chemical Sourcing

Synthetic Utility as a Heterocycle Precursor

Compounds of the dimethylaminopropenone class, including the 3-bromophenyl derivative, are established as versatile intermediates for the rapid construction of diverse heterocyclic scaffolds [1]. The dimethylamino moiety serves as an effective leaving group, enabling cascade or domino-type cyclocondensation reactions with dinucleophiles to generate pyrazoles, pyrimidines, isoxazoles, and other pharmaceutically relevant heterocycles [1]. A representative synthesis protocol for the 3-bromophenyl compound yields 7.0 g of product as a yellow solid in 55.1% yield after reaction of 3-bromoacetophenone with N,N-dimethylformamide dimethyl acetal in xylene, followed by concentration and precipitation with petroleum ether . This synthetic accessibility, combined with the compound's ability to introduce a 3-bromophenyl motif into heterocyclic frameworks in a single operation, distinguishes it from alternative aryl halide building blocks that lack the enaminone functionality and therefore require multi-step sequences to achieve comparable structural diversification.

Organic Synthesis Medicinal Chemistry Combinatorial Chemistry

Procurement-Driven Application Scenarios: 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one


Medicinal Chemistry SAR Studies Targeting MAO Isoforms

This compound is suitable for inclusion in structure-activity relationship (SAR) studies examining halogen-dependent and regioisomer-dependent effects on monoamine oxidase inhibition. The documented MAO-A IC₅₀ of 66 nM and MAO-B IC₅₀ of 360,000 nM provide a quantitative baseline for evaluating how subsequent structural modifications alter isoform selectivity [1][2]. Class-level evidence from dimethylamino chalcones demonstrates that bromine substitution on the phenyl ring yields intermediate MAO-B potency relative to fluoro and chloro analogs, with the 4-bromo analog exhibiting an IC₅₀ of 0.083 µM [3]. Researchers seeking to probe whether meta-bromine placement further modulates this activity profile will require the specific 3-bromophenyl compound, as para-bromo or unsubstituted analogs cannot serve as valid surrogates.

Heterocyclic Library Synthesis via Enaminone Cyclocondensation

This compound is a documented intermediate for the rapid generation of heterocyclic libraries. Patent literature establishes that dimethylaminopropenones of this class react efficiently with dinucleophiles via cascade cyclocondensation to yield pyrazoles, pyrimidines, isoxazoles, and other pharmaceutically relevant heterocycles [4]. A validated synthetic protocol delivers 7.0 g of product in 55.1% yield from 3-bromoacetophenone, confirming scalable access to this building block . Procurement of this specific compound enables medicinal chemists to incorporate a 3-bromophenyl moiety into diverse heterocyclic cores in a single synthetic operation, an efficiency gain that alternative 3-bromophenyl building blocks lacking the enaminone functionality cannot provide.

Computational Chemistry Model Validation and Physicochemical Property Benchmarking

The compound's computed logP of 2.7 and predicted pKa of 5.05 ± 0.70 [5] position it as a useful test case for validating in silico ADME prediction models against experimental data. The 0.2-unit logP difference between the 3-bromophenyl (logP 2.7) and 4-bromophenyl (logP ≈ 2.9) regioisomers [6] provides a subtle but measurable physicochemical distinction that can challenge the discriminatory power of prediction algorithms. Procurement of this compound for experimental logP determination (e.g., shake-flask method) or chromatographic hydrophobicity index (CHI) measurement enables direct correlation between computed and observed physicochemical parameters, supporting model refinement efforts.

Reference Standard for Analytical Method Development

Commercially available at ≥97% purity with a well-defined melting point of 67–69°C , this compound is suitable as a reference standard for developing and validating HPLC, UPLC, or LC-MS methods targeting enaminone-class compounds. The availability of FT-Raman spectral data [7] further supports its use in spectroscopic method qualification. The distinct retention characteristics arising from its specific logP (2.7) and bromine isotopic signature enable robust method development for quantifying this compound and its analogs in reaction mixtures or biological matrices.

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